molecular formula C24H20N2O6 B3436918 N,N'-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide

N,N'-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide

Cat. No. B3436918
M. Wt: 432.4 g/mol
InChI Key: PQDSLWSIZBTHRV-UHFFFAOYSA-N
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Description

“N,N’-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide” is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . The C5a receptor (C5aR) is part of the complement system, an innate immune mechanism of host defense. The biological activity of C5a and its classical receptor have been widely studied due to their inflammatory and immune-enhancing properties .


Synthesis Analysis

The synthesis of “N,N’-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide” involves a multi-step reaction. The process includes the use of sodium sulfate (Na2SO4) in dichloromethane (CH2Cl2) for 2 hours, followed by the addition of sodium borohydride (NaBH4) in methanol for 1 hour at 20°C .


Molecular Structure Analysis

The molecular formula of “N,N’-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide” is C16H15NO4 . The molecular weight is 285.29 .

Mechanism of Action

The mechanism of action of “N,N’-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide” is primarily through its role as an inverse agonist of the human C5aR. It inhibits C5a-stimulated responses in various cell types with IC50s from 1.1 to 9.2 nM, respectively . In C5a competition radioligand binding experiments, it exhibited an IC50 of 11.6 nM . It effectively inhibited C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo .

Safety and Hazards

The safety data sheet for a similar compound, N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, indicates that it causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic if inhaled. It is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-N,3-N-bis(1,3-benzodioxol-5-ylmethyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(25-11-15-4-6-19-21(8-15)31-13-29-19)17-2-1-3-18(10-17)24(28)26-12-16-5-7-20-22(9-16)32-14-30-20/h1-10H,11-14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDSLWSIZBTHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In methylene chloride (200 mL) was dissolved the piperonyl amine (12.8 g, 85 mmol) and triethyl amine (9.09 g, 90 mmol). To this was added in parts 1,3-benzenedicarbonyl dichloride (8.12 g, 40 mmol). The mixture was stirred at room temperature for 24 hours and then diluted with 1N hydrochloric acid (300 mL). The mixture was filtered to collect a solid. The solid was washed with 1N sodium hydroxide (50 mL) and then water (6×100 mL). The solid was dried at 65° C. for 3 hours at reduced pressure to give 15.08 g (87%) of a white solid. MS: M+1=433.3.
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
9.09 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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